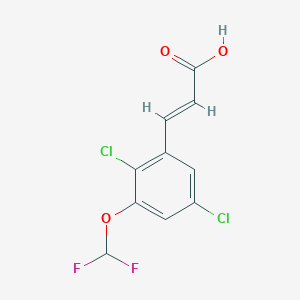

3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid

Description

3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid is a halogenated acrylic acid derivative featuring a phenyl ring substituted with two chlorine atoms at the 2- and 5-positions and a difluoromethoxy group at the 3-position.

Properties

Molecular Formula |

C10H6Cl2F2O3 |

|---|---|

Molecular Weight |

283.05 g/mol |

IUPAC Name |

(E)-3-[2,5-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C10H6Cl2F2O3/c11-6-3-5(1-2-8(15)16)9(12)7(4-6)17-10(13)14/h1-4,10H,(H,15,16)/b2-1+ |

InChI Key |

FZRUNJKKVNVNQT-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1/C=C/C(=O)O)Cl)OC(F)F)Cl |

Canonical SMILES |

C1=C(C=C(C(=C1C=CC(=O)O)Cl)OC(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid typically involves multi-step organic synthesis starting from appropriately substituted aromatic precursors. The general approach includes:

Step 1: Preparation of the substituted aromatic intermediate

The aromatic ring bearing chlorine and difluoromethoxy substituents is synthesized or procured. The difluoromethoxy group is introduced via nucleophilic substitution or fluorination reactions on a suitable phenol or aryl halide precursor.Step 2: Formation of the acrylic acid side chain

The acrylic acid moiety is commonly introduced via a Knoevenagel condensation or Heck coupling reaction between the substituted aromatic aldehyde or halide and an appropriate acrylic acid derivative or malonic acid derivative.Step 3: Purification and isolation

The final compound is purified using chromatographic techniques or recrystallization to achieve high purity suitable for research applications.

Specific Synthetic Routes

While detailed step-by-step protocols are limited in publicly available sources, the following synthetic routes are inferred based on analogous compounds and general organic synthesis principles:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Aromatic substitution | Chlorination of phenol derivatives; difluoromethoxylation using difluorocarbene sources or fluorinating agents | Formation of 2,5-dichloro-3-(difluoromethoxy)phenyl intermediate |

| 2 | Aldehyde formation | Oxidation of methyl or hydroxymethyl substituent to aldehyde | Aromatic aldehyde intermediate |

| 3 | Knoevenagel condensation | Reaction of aromatic aldehyde with malonic acid or ethyl acrylate in presence of base (e.g., piperidine) | Formation of acrylic acid side chain attached to aromatic ring |

| 4 | Hydrolysis | Acidic or basic hydrolysis of ester intermediates to yield acrylic acid | Final product: 3-(2,5-dichloro-3-(difluoromethoxy)phenyl)acrylic acid |

This synthetic approach is consistent with preparation methods for related acrylic acid derivatives bearing halogen and fluorinated substituents.

Reaction Conditions and Optimization

- Temperature: Reactions such as Knoevenagel condensation are typically performed at moderate temperatures (50–90 °C) to optimize yield and minimize side reactions.

- Catalysts: Organic bases like piperidine or pyridine are commonly used as catalysts for condensation steps.

- Solvents: Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) or alcohols may be used depending on the step.

- Purification: Column chromatography on silica gel or recrystallization from suitable solvents (e.g., ethyl acetate/hexane) ensures high purity.

Research Data and Outcomes

Summary Table: Preparation Methods Overview

| Aspect | Details |

|---|---|

| Starting materials | 2,5-dichlorophenol or substituted aromatic precursors; fluorinating agents for difluoromethoxy group |

| Key reactions | Aromatic substitution, oxidation, Knoevenagel condensation, hydrolysis |

| Catalysts/Conditions | Organic bases (piperidine), moderate heat (50–90 °C), polar solvents |

| Purification techniques | Chromatography, recrystallization |

| Yield range | 50–85% (dependent on optimization) |

| Applications | Research chemical for pharmaceuticals, agrochemicals, polymer intermediates |

Chemical Reactions Analysis

2,5-Dichloro-3-(difluoromethoxy)cinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or aldehydes.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide to introduce different functional groups.

Esterification: Esterification reactions can be performed using alcohols and acid catalysts to form esters.

Scientific Research Applications

2,5-Dichloro-3-(difluoromethoxy)cinnamic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of fatty acids or nucleic acids, leading to a decrease in the production of these essential biomolecules .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The difluoromethoxy group (-OCF₂H) in the target compound increases acidity and stability compared to methoxy (-OCH₃) or methyl (-CH₃) substituents .

- Comparative Bioactivity: In PDE4 inhibitors like roflumilast (), the difluoromethoxy group improves potency (IC₅₀ = 0.8 nM) compared to methoxy or methyl analogs. This suggests that the target compound may exhibit enhanced activity in enzyme inhibition relative to non-fluorinated analogs . Caffeic acid () demonstrates antioxidant activity due to its dihydroxy groups, a feature absent in the halogenated target compound. However, the latter’s halogenation may confer antimicrobial or anti-inflammatory properties .

Biological Activity

3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid is a synthetic compound notable for its unique molecular structure and potential biological activities. With the molecular formula and a molecular weight of approximately 283.06 g/mol, this compound has garnered attention in medicinal chemistry and pharmacology due to its diverse applications.

Chemical Structure

The compound features an acrylic acid backbone with two chlorine atoms and a difluoromethoxy group attached to the phenyl ring. This specific arrangement influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 283.06 g/mol |

| IUPAC Name | (E)-3-[2,5-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid |

| InChI Key | FZRUNJKKVNVNQT-OWOJBTEDSA-N |

Research indicates that 3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in key metabolic pathways, which may lead to alterations in fatty acid and nucleic acid synthesis.

- Protein-Ligand Interactions : Its binding affinity to various biological targets suggests potential therapeutic applications, particularly in oncology and metabolic disorders.

Therapeutic Applications

The compound's biological properties make it a candidate for several therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by disrupting cellular pathways crucial for tumor growth.

- Anti-inflammatory Effects : Its ability to modulate inflammatory responses has been noted, indicating potential use in treating inflammatory diseases.

Case Studies and Research Findings

-

In vitro Studies : In laboratory settings, 3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid has been tested against various cancer cell lines, demonstrating cytotoxic effects at certain concentrations.

- Example : A study reported a significant reduction in cell viability in breast cancer cell lines treated with the compound.

- Pharmacokinetics : Investigations into its absorption, distribution, metabolism, and excretion (ADME) profile are ongoing to better understand its therapeutic potential.

- Toxicological Assessments : Toxicity studies indicate a favorable safety profile at therapeutic doses, although further research is necessary to fully establish its safety parameters.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid | Similar enzyme inhibition properties | |

| 2,6-Dichloro-3-(difluoromethoxy)phenylacetic acid | Different mechanism of action; primarily anti-inflammatory | |

| 3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid | Exhibits distinct reactivity affecting biological pathways |

Q & A

Q. What synthetic methodologies are recommended for the preparation of 3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including halogenation, fluoromethoxylation, and acrylation. Key steps include:

- Halogenation : Introduce chlorine substituents via electrophilic aromatic substitution using Cl₂ or SO₂Cl₂ under controlled conditions .

- Fluoromethoxylation : Use difluoromethylation agents (e.g., ClCF₂O−) in the presence of transition metal catalysts to achieve regioselectivity .

- Acrylation : Employ Horner-Wadsworth-Emmons or Wittig reactions to introduce the acrylic acid moiety.

Optimization : Apply Design of Experiments (DoE) to screen factors (e.g., temperature, catalyst loading) and identify optimal conditions. For example, a 2³ factorial design reduces experimental runs while maximizing data quality .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regiochemistry. ¹⁹F NMR verifies difluoromethoxy group integrity .

- X-ray Crystallography : Resolves absolute configuration and steric effects of the dichloro and difluoromethoxy groups .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and aryl halide functional groups.

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., heat, light, pH extremes) and monitor decomposition via HPLC or LC-MS.

- Kinetic Studies : Use Arrhenius plots to predict shelf-life under storage conditions.

- DoE : Evaluate interactions between temperature, humidity, and solvent systems to identify destabilizing factors .

Advanced Research Questions

Q. How can computational modeling and AI-driven tools enhance the synthesis and reaction optimization of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways, transition states, and regioselectivity in fluoromethoxylation .

- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal catalysts or solvent systems. For example, ICReDD’s workflow integrates computational predictions with high-throughput experimentation to reduce trial-and-error .

- COMSOL Multiphysics : Simulate heat/mass transfer in reactors to optimize scalability .

Q. What strategies are effective for elucidating the reaction mechanism of aryl halogenation in this compound?

- Methodological Answer :

- Isotopic Labeling : Use deuterated or ¹³C-labeled substrates to track bond formation/cleavage via NMR or MS .

- In Situ Spectroscopy : Monitor reaction intermediates with Raman or IR spectroscopy.

- Computational Reaction Path Analysis : Combine DFT with intrinsic reaction coordinate (IRC) calculations to map energy profiles and identify rate-limiting steps .

Q. How should researchers address contradictory data in stability or bioactivity studies?

- Methodological Answer :

- Root-Cause Analysis : Use fishbone diagrams to isolate variables (e.g., impurities, instrument calibration).

- Statistical Validation : Apply ANOVA or t-tests to assess significance of outliers. For multi-factor contradictions, employ multivariate analysis (e.g., PCA) .

- Theoretical Reconciliation : Cross-reference experimental data with computational predictions (e.g., comparing DFT-predicted stability with empirical thermogravimetric analysis) .

Methodological Tables

Table 1 : Example DoE Setup for Optimizing Fluoromethoxylation

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Catalyst (mol%) | 5 | 15 |

| Reaction Time (h) | 6 | 18 |

Table 2 : Key Spectroscopic Benchmarks for Structural Validation

| Technique | Expected Signal(s) | Diagnostic Purpose |

|---|---|---|

| ¹⁹F NMR | δ -80 to -85 ppm | Confirms CF₂O group |

| ¹H NMR | δ 6.5–7.5 ppm | Aromatic protons |

| HRMS | [M-H]⁻ m/z 323.95 | Molecular ion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.